![molecular formula C22H21FN2O3 B2978082 N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946205-01-2](/img/structure/B2978082.png)
N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
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Description
N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21FN2O3 and its molecular weight is 380.419. The purity is usually 95%.
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Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities
- Thiazolyl N-benzyl-substituted acetamide derivatives, including structures related to N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, have been synthesized and evaluated for their Src kinase inhibitory activities. These compounds have shown promise in inhibiting cell proliferation of various cancer cell lines, such as human colon carcinoma, breast carcinoma, and leukemia cells, demonstrating significant anticancer potential (Fallah-Tafti et al., 2011).
Neuroinflammation Imaging
- Novel radiotracers with a [18F]fluorobenzene ring have been developed for positron emission tomography (PET) imaging of the translocator protein (18 kDa) (TSPO) in ischemic brain. These compounds, including N-(4-[18F]fluorobenzyl)-N-methyl-2-(7-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide, exhibit high in vitro binding affinities for TSPO and moderate lipophilicities. Their use in PET studies has demonstrated potential for visualizing neuroinflammatory processes in models of ischemia (Fujinaga et al., 2018).
Anti-Inflammatory Activity
- N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, reflecting structural motifs similar to the compound , have been synthesized and shown significant anti-inflammatory activity. These findings suggest potential therapeutic applications in the treatment of inflammation-related conditions (Sunder & Maleraju, 2013).
Photovoltaic Efficiency Modeling
- Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, which share functional groups with N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, have been performed to evaluate their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies suggest that compounds with similar structural features may have applications in photovoltaic efficiency modeling, offering insights into their use in renewable energy technologies (Mary et al., 2020).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-15-7-9-17(10-8-15)14-28-21-12-25(16(2)11-20(21)26)13-22(27)24-19-6-4-3-5-18(19)23/h3-12H,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKCYMOYXCKDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide |
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